(-)-Ethyl-2-butoxypropionate

Description

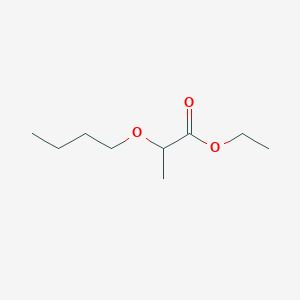

(-)-Ethyl-2-butoxypropionate is a chiral ester characterized by a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 2-position of the propionate backbone and an ethyl ester group. Its molecular formula is C₉H₁₈O₃, with a molecular weight of 174.24 g/mol. The (-)-enantiomer indicates specific stereochemistry, making it valuable in asymmetric synthesis and pharmaceutical applications where enantioselectivity is critical.

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

ethyl 2-butoxypropanoate |

InChI |

InChI=1S/C9H18O3/c1-4-6-7-12-8(3)9(10)11-5-2/h8H,4-7H2,1-3H3 |

InChI Key |

HMONIZCCNGYDDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Bromopropionate

- Molecular Formula : C₅H₉BrO₂

- Molecular Weight : 181.03 g/mol

- Key Features : A bromine atom replaces the butoxy group at the 2-position. The absence of stereocenters (0 defined) contrasts with the chiral (-)-enantiomer of the target compound.

- Reactivity : Bromine’s electronegativity enhances electrophilic reactivity, making it useful in nucleophilic substitution reactions.

- Applications : Primarily employed as an alkylating agent or intermediate in organic synthesis.

- Safety : Brominated esters may pose higher toxicity risks compared to alkoxy derivatives due to halogen volatility.

Ethyl 3-Bromo-2-(Bromomethyl)propionate

- Molecular Formula : C₆H₈Br₂O₂

- Molecular Weight : 280.94 g/mol

- Key Features : Dual bromine substituents (2-bromo and 3-bromomethyl) increase molecular weight and steric hindrance.

- Reactivity : Enhanced leaving-group capacity for cascade alkylation or polymerization reactions.

- Applications : Used in specialized syntheses requiring multiple halogenation steps.

Ethyl 2-(4-Chlorophenoxy)-2-Methylpropionate (Ethyl Clofibrate)

- Molecular Formula : C₁₂H₁₅ClO₃

- Molecular Weight : 242.70 g/mol

- Key Features: Aromatic chlorophenoxy and methyl groups introduce lipophilicity and metabolic stability.

- Applications : Historically used as a lipid-lowering agent.

- Safety: Classified by IARC for carcinogenicity risks due to chlorinated aromatic byproducts .

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate

- Molecular Formula : C₁₁H₁₁FO₃

- Molecular Weight : 210.20 g/mol

- Key Features : Fluorophenyl and ketone groups enhance electron-withdrawing effects, affecting solubility and hydrogen-bonding capacity.

- Applications : Intermediate in fluorinated pharmaceutical synthesis (e.g., NSAIDs).

Ethyl (S)-2-(Benzyloxy)propionate

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Key Features : Benzyloxy group provides steric protection for hydroxyl groups in chiral syntheses.

- Reactivity: Requires hydrogenolysis for deprotection, unlike the butoxy group, which may require acid/base conditions.

- Applications : Common in peptide and carbohydrate chemistry.

Comparative Data Table

Key Findings and Implications

Substituent Effects: Halogenated analogs (Br, Cl, F) exhibit higher reactivity but increased toxicity risks compared to alkoxy derivatives like this compound . The butoxy group’s non-aromatic nature may improve metabolic stability relative to chlorophenoxy or benzyloxy groups .

Stereochemical Considerations: The (-)-enantiomer’s chirality enables enantioselective applications, unlike non-chiral brominated esters .

Safety Profiles: Alkoxy esters generally pose lower carcinogenic risks than halogenated analogs, as noted in IARC evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.